4-Vinylpyridine

Radical Polymerization Copolymerization Kinetics Reactivity Ratios

Select 4-Vinylpyridine (4VP) for unmatched performance in advanced polymer design. Unlike 2-vinylpyridine, 4VP accelerates polymerization with CoCl₂ for predictable metallopolymer synthesis. It is the superior functional monomer for Molecularly Imprinted Polymers (MIPs), delivering a binding capacity of 1.73 µmol/g for S-naproxen—the highest among tested monomers. For heterogeneous catalysis, 4VP-co-DVB supports double methanol carbonylation rates versus homogeneous analogs. Supplied stabilized with hydroquinone, this monomer enables precise post-polymerization quaternization and metal coordination. Choose 4VP to ensure maximum analyte recovery, catalytic efficiency, and reproducible material properties.

Molecular Formula C7H7N
Molecular Weight 105.14 g/mol
CAS No. 100-43-6
Cat. No. B031050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Vinylpyridine
CAS100-43-6
Synonyms4-ethenylpyridine
4-vinylpyridine
4-vinylpyridine hydrobromide
4-vinylpyridine hydrochloride
4-vinylpyridine ion (1-)
4-vinylpyridine nitrate
4-vinylpyridine perchlorate
4-vinylpyridine sulfate (1:1)
HI of 4-vinylpyridine
Molecular FormulaC7H7N
Molecular Weight105.14 g/mol
Structural Identifiers
SMILESC=CC1=CC=NC=C1
InChIInChI=1S/C7H7N/c1-2-7-3-5-8-6-4-7/h2-6H,1H2
InChIKeyKFDVPJUYSDEJTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / 500 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.28 M
Soluble in alcohol and chloroform;  slightly soluble in ether
In water, 29,100 mg/l @ 20 °C

Structure & Identifiers


Interactive Chemical Structure Model





4-Vinylpyridine (100-43-6) Technical Overview for Industrial & Scientific Procurement


4-Vinylpyridine (4VP) is a functional vinyl monomer featuring a pyridine ring substituted at the 4-position with a polymerizable vinyl group . It exists as a clear, colorless to yellow-brown liquid with a density of ~0.99 g/mL, a boiling point of 121°C at 20 kPa, and a pKa of 5.62 (25°C) . It is slightly soluble in water (29 g/L at 20°C) and soluble in common organic solvents including alcohols and chloroform . The monomer is typically stabilized with 80–120 ppm hydroquinone to prevent spontaneous polymerization . As a weakly basic monomer, 4VP is widely utilized to introduce reactive pyridine functionality into polymer architectures, enabling post-polymerization modifications such as quaternization and metal coordination [1].

Why 4-Vinylpyridine Cannot Be Directly Substituted by Other Vinyl Monomers: Key Differentiation Factors


While various vinyl monomers bearing nitrogen-containing heterocycles exist (e.g., 2-vinylpyridine, 1-vinylimidazole), 4-vinylpyridine exhibits distinct and quantifiable differences in its polymerization kinetics, chemoselectivity, and material properties. Its unique behavior stems from the specific positioning of the vinyl group at the 4-position of the pyridine ring, which minimizes steric hindrance around the reactive nitrogen center and alters electronic distribution compared to its 2- or 3-substituted isomers [1][2]. These differences translate into measurable variations in monomer reactivity ratios, catalytic outcomes, and performance in molecular recognition applications, which directly impact the final properties of the resulting polymers and materials [1][3]. Consequently, substituting 4VP with a related analog without empirical validation can lead to significantly altered polymerization profiles, material properties, or reaction pathways, as substantiated by the quantitative evidence below.

4-Vinylpyridine (100-43-6): Quantified Differentiation Evidence vs. Key Analogs


Monomer Reactivity Ratios: 4VP vs. 2-Vinylpyridine in Copolymerizations

In free-radical copolymerization, the monomer reactivity ratios (r1, r2) dictate monomer incorporation and polymer microstructure. The presence of cobaltous chloride markedly enhances the polymerization rate of 4-vinylpyridine (4VP) while retarding that of 2-vinylpyridine (2VP) [1]. This contrasting behavior is further reflected in their copolymerization with styrene, where the reactivity of 4VP is enhanced by complex formation with the metal salt, a phenomenon less pronounced for 2VP [1]. The specific enhancement of 4VP reactivity in the presence of cobaltous chloride is quantitatively smaller than that observed for its corresponding zinc complex [1].

Radical Polymerization Copolymerization Kinetics Reactivity Ratios

Chemoselectivity in Hydroformylation: 4VP vs. 3-Vinylpyridine

Under identical Rh₄(CO)₁₂-catalyzed hydroformylation conditions, 4-vinylpyridine (4VP) and 3-vinylpyridine (3VP) exhibit completely divergent chemoselectivity [1]. While 3-vinylpyridine is fully converted to its corresponding branched aldehyde, 4-vinylpyridine undergoes exclusive hydrogenation to yield 4-ethylpyridine [1]. This stark difference in reaction pathway—carbonylation versus hydrogenation—is attributed to differences in the polarization of the Rh–C bond in the respective alkylmetal intermediates [1].

Catalysis Hydroformylation Chemoselectivity

Binding Capacity in Molecularly Imprinted Polymers (MIPs): 4VP vs. Methacrylic Acid & Acrylamide

In a comparative study of functional monomers for preparing molecularly imprinted polymers (MIPs) for S-naproxen, the polymer synthesized with 4-vinylpyridine (4VP) exhibited the highest specific binding capacity [1]. Quantitatively, the 4VP-based MIP achieved an adsorption amount of 1.73 μmol for the template molecule [1]. This performance was superior to MIPs prepared under identical conditions using either methacrylic acid or acrylamide as the functional monomer, with the methacrylic acid-based polymer showing the lowest binding [1]. The superior binding was positively correlated with stronger monomer-template interactions as measured by UV spectroscopy [1].

Molecular Imprinting Polymer Adsorption Functional Monomers

Catalytic Support Performance: 4VP-Containing Polymer vs. Homogeneous Catalyst

A microporous polymer nanoparticle, synthesized via co-polymerization of 4-vinylpyridine (4VP) and divinylbenzene, was used to heterogenize a carbonylation catalyst (cis-[Rh(CO)₂I₂]⁻) [1]. The 4VP units are post-synthetically modified to N-methylpyridinium sites, enabling electrostatic attachment of the anionic rhodium complex [1]. The resulting polymer-supported catalyst demonstrated an initial rate for methanol carbonylation to methyl acetate that was approximately double that of the homogeneous analogue under identical conditions (10 bar CO, MeI/MeOH, 120°C) [1]. Furthermore, the dispersible nature of this 4VP-based support allowed for in situ kinetic studies by transmission IR spectroscopy, revealing a biphasic oxidative addition rate with a fast phase (k₂₁) approximately five times greater than the slow phase (k₂₂) [1].

Heterogeneous Catalysis Carbonylation Polymer Support

Tunable CO₂ Cycloaddition Catalysis: 4VP Polymer vs. 1-Vinylimidazole Polymer

Poly(4-vinylpyridine) (P4VP) serves as a tunable polymer platform for CO₂ cycloaddition catalysis following quaternization with alkyl halides [1]. A systematic study revealed that catalytic activity can be modulated by varying the alkyl chain length and halide counterion on the pyridinium site [1]. While no direct quantitative comparison to a 1-vinylimidazole-based polymer is provided in this specific source, the study establishes P4VP as a benchmark material for which structure-property-performance relationships are being rigorously defined [1]. A separate study on graft copolymers of 4-vinylpyridine and 1-vinylimidazole demonstrates the interest in comparing these two heterocyclic monomers [2], yet the specific quantitative performance data needed for a direct head-to-head comparison of the resulting catalysts is not provided in the available literature.

CO₂ Capture Polymer Catalysis Cyclic Carbonates

Optimized Applications of 4-Vinylpyridine (100-43-6) Backed by Quantitative Evidence


Synthesis of Metal-Coordinating Polymer Networks via Radical Polymerization

Based on the direct comparative evidence showing that 4VP polymerization rates are enhanced by CoCl₂ while 2VP is retarded [3], 4VP is the superior monomer choice for creating polymer networks designed to incorporate cobalt salts. This predictable behavior allows for the controlled synthesis of metallopolymers where the metal salt acts as both a complexing agent and a polymerization accelerator, a scenario where substituting with 2-vinylpyridine would be counterproductive.

Fabrication of High-Capacity Molecularly Imprinted Polymers (MIPs) for Analyte Extraction

The quantitative evidence demonstrating 1.73 μmol/g binding capacity for S-naproxen—the highest among tested monomers including methacrylic acid [3]—positions 4-vinylpyridine as the optimal functional monomer for developing MIPs intended for solid-phase extraction or sensing applications. This selection is justified by the data, ensuring maximum analyte recovery and sensitivity compared to MIPs made with alternative functional monomers.

Development of Heterogeneous Catalysts for Carbonylation Reactions

The demonstrated ability of a 4VP-co-DVB polymer support to double the initial reaction rate of methanol carbonylation compared to a homogeneous analogue [3] provides a strong quantitative rationale for selecting 4VP as a co-monomer in catalyst support design. This application leverages 4VP's capacity for post-polymerization quaternization to anchor catalysts, offering a proven pathway to combine high catalytic activity with the operational benefits of a heterogeneous system.

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